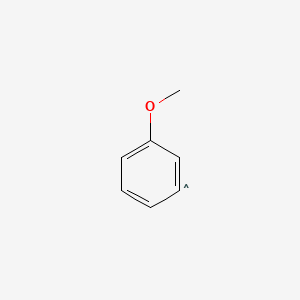
3-Methoxyphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyphenyl, also known as 3-Methoxyphenylboronic acid, is an organic compound with the molecular formula C7H9BO3. It is a derivative of phenylboronic acid where a methoxy group is substituted at the third position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxyphenylboronic acid can be synthesized through several methods. One common method involves the reaction of 3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In industrial settings, 3-Methoxyphenylboronic acid is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of catalysts and automated systems to monitor and adjust the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxybenzoic acid.
Reduction: It can be reduced to form 3-methoxyphenylmethanol.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyphenylmethanol.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
3-Methoxyphenylboronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylboronic acid
- 2-Methoxyphenylboronic acid
- 3-Hydroxyphenylboronic acid
- 3-Chlorophenylboronic acid
Uniqueness
3-Methoxyphenylboronic acid is unique due to the position of the methoxy group, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds .
Properties
CAS No. |
18815-11-7 |
|---|---|
Molecular Formula |
C7H7O |
Molecular Weight |
107.13 g/mol |
InChI |
InChI=1S/C7H7O/c1-8-7-5-3-2-4-6-7/h2-3,5-6H,1H3 |
InChI Key |
JIQNWFBLYKVZFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C[C]=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















